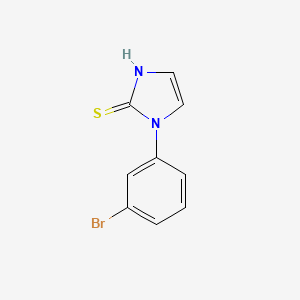

Imidazole-2-thiol, 1-(m-bromophenyl)-

Description

Significance of Imidazole (B134444) Moieties in Organic and Inorganic Chemical Research

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of biologically important molecules and synthetic compounds. nih.govnih.gov Its prevalence in nature is underscored by its presence in the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. nih.gov This widespread biological role has propelled extensive research into imidazole-containing compounds.

In the realm of medicinal chemistry, imidazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.govnih.gov The unique electronic and structural features of the imidazole ring allow it to interact with various biological targets, such as enzymes and receptors, making it a privileged scaffold in drug discovery. elsevierpure.com Furthermore, the amphoteric nature of the imidazole ring, meaning it can act as both an acid and a base, contributes to its versatility in biological systems. nih.gov

Structural Classification and Nomenclature of Substituted Imidazole-2-thiol Derivatives

Imidazole-2-thiol, 1-(m-bromophenyl)- belongs to the class of N-substituted imidazole-2-thiols. The nomenclature precisely describes its structure: "imidazole-2-thiol" indicates the core heterocyclic ring with a thiol (-SH) group at the second carbon atom, and "1-(m-bromophenyl)-" specifies that a bromophenyl group is attached to one of the nitrogen atoms (position 1), with the bromine atom at the meta position of the phenyl ring.

Derivatives in this class are numerous, with variations arising from different substituents on the nitrogen atom (N-1), the carbon atoms of the imidazole ring (C-4 and C-5), or the sulfur atom of the thiol group. These substitutions significantly influence the physicochemical properties and biological activities of the resulting molecules.

A critical aspect of the chemistry of Imidazole-2-thiol, 1-(m-bromophenyl)- is the phenomenon of thiol-thione tautomerism. This involves the migration of a proton between the sulfur and a nitrogen atom of the imidazole ring. Consequently, the compound can exist in two tautomeric forms: the thiol form (1-(m-bromophenyl)-1H-imidazole-2-thiol) and the thione form (1-(m-bromophenyl)-1H-imidazole-2(3H)-thione). uni.lu

The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the imidazole ring. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, are crucial for determining the predominant tautomeric form in a given environment. Computational studies also provide valuable insights into the relative stabilities of the tautomers.

Overview of Current Research Directions for Imidazole-2-thiol, 1-(m-bromophenyl)- and Related Structures

While specific research on Imidazole-2-thiol, 1-(m-bromophenyl)- is not extensively documented in publicly available literature, the broader class of imidazole-2-thiol derivatives is the subject of ongoing investigation. Research efforts are largely concentrated in the following areas:

Antimicrobial and Anticancer Agents: A significant body of research focuses on the synthesis and evaluation of imidazole-2-thiol derivatives for their potential as antimicrobial and anticancer agents. nih.govnih.govnih.govmdpi.com The ability of these compounds to interact with biological targets makes them promising candidates for the development of new therapeutic agents. For instance, some studies have explored the anticancer activity of related imidazole-2-thione derivatives against various cancer cell lines. nih.govnih.gov

Synthesis of Novel Heterocyclic Systems: Imidazole-2-thiols serve as versatile synthons, or building blocks, for the construction of more complex heterocyclic systems. The reactive thiol group can be readily alkylated, oxidized, or used in cyclization reactions to generate a diverse array of new compounds with potential applications in materials science and medicinal chemistry.

Coordination Chemistry: The nitrogen and sulfur atoms in imidazole-2-thiol derivatives provide excellent coordination sites for metal ions. This has led to research into their use as ligands in the formation of coordination complexes. These complexes may exhibit interesting catalytic, magnetic, or biological properties.

Physicochemical Data for Imidazole-2-thiol, 1-(m-bromophenyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂S | uni.lu |

| Molecular Weight | 255.14 g/mol | uni.lu |

| IUPAC Name | 1-(3-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione | uni.lu |

| InChI | InChI=1S/C9H7BrN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | uni.lu |

| InChIKey | MVNASPZLDQMKDG-UHFFFAOYSA-N | uni.lu |

Table of Compounds Mentioned

| Compound Name |

|---|

| Imidazole-2-thiol, 1-(m-bromophenyl)- |

| Imidazole |

| Histidine |

| Histamine |

| 1-(m-bromophenyl)-1H-imidazole-2-thiol |

| 1-(m-bromophenyl)-1H-imidazole-2(3H)-thione |

Structure

3D Structure

Properties

CAS No. |

25372-22-9 |

|---|---|

Molecular Formula |

C9H7BrN2S |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

3-(3-bromophenyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C9H7BrN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) |

InChI Key |

MVNASPZLDQMKDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CNC2=S |

Origin of Product |

United States |

Synthetic Methodologies for Imidazole 2 Thiol, 1 M Bromophenyl and Analogues

Cyclization Reactions for Imidazole-2-thiol Ring Formation

The formation of the imidazole-2-thiol core is frequently achieved through cyclization reactions, where acyclic precursors are condensed to form the heterocyclic ring. These methods include multicomponent reactions and regioselective ring closure strategies.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to create complex molecules, such as imidazole (B134444) derivatives. rsc.orgvu.nlnih.gov A common MCR approach for synthesizing substituted 2-imidazolines, which can be precursors to imidazole-2-thiols, involves the reaction of an amine, an aldehyde, and an isocyanide. vu.nlnih.gov This method allows for significant molecular diversity. rsc.org For instance, the reaction between an amine, an aldehyde, and an isocyanide with an acidic α-proton provides a versatile route to highly substituted 2-imidazolines. nih.gov While this specific approach leads to 2-imidazolines, modifications and subsequent reactions can yield the desired imidazole-2-thiol scaffold.

Another relevant strategy is the Debus synthesis, which traditionally uses glyoxal, an aldehyde, and ammonia (B1221849) to produce imidazoles. pharmaguideline.com Variations of this method can be adapted to introduce the thiol group.

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Imidazoline Synthesis | Amine, Aldehyde, Isocyanide | Highly substituted 2-imidazolines | High diversity, can be promoted by silver(I) acetate (B1210297) for less reactive components. nih.gov |

| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | Substituted imidazoles | A classic method for forming the imidazole core. pharmaguideline.com |

Regioselective Ring Closure Strategies

Regioselective synthesis is crucial for preparing specific isomers, such as 1,4-disubstituted imidazoles. rsc.org A notable method involves the reaction of α-amino ketones with reagents like cyanates or thiocyanates, known as the Marckwald synthesis. pharmaguideline.comyoutube.com This approach directly yields imidazol-2-thiones (the tautomeric form of imidazole-2-thiols). For the synthesis of 1-(m-bromophenyl)imidazole-2-thiol, this would involve the reaction of 2-amino-1-(m-bromophenyl)ethanone with a thiocyanate (B1210189) source. The amino ketone attacks the thiocyanate, followed by cyclization to form the desired 1-substituted imidazole-2-thiol. youtube.com

Another strategy involves the cyclocondensation of N-acyl-N′-arylethylenediamines to produce 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles. researchgate.net These dihydroimidazoles can then be oxidized to form the aromatic imidazole ring. The synthesis of the precursor N-acyl-N′-arylethylenediamines can be achieved through the aminolysis of N-(2-bromoethyl)amides. researchgate.net

Reactions Involving Thiolation and Sulfur-Containing Nucleophiles

The introduction of the sulfur atom is a key step in the synthesis of imidazole-2-thiols. This is often accomplished by using a sulfur-containing nucleophile during the cyclization process. Thiourea (B124793) is a common reagent for this purpose. nih.gov For example, the reaction of an α-haloketone with thiourea is a well-established method for forming 2-aminothiazoles, but under different conditions, it can be directed towards imidazole-2-thiol synthesis.

In one approach, an α-aminonitrile and an aldehyde can be used as precursors. pharmaguideline.com Alternatively, the reaction of 1,3-diketones with potassium thiocyanate, promoted by iodine, can lead to the formation of N,S-heterocyclic compounds, showcasing the utility of thiocyanate as a sulfur source. researchgate.net The thiol-ene reaction, which involves the addition of a thiol to an alkene, is another fundamental reaction in organosulfur chemistry, though it is more commonly used for functionalization rather than initial ring formation. wikipedia.orgacs.org

Functionalization and Substitution Reactions on the Imidazole Scaffold

Once the imidazole-2-thiol core is formed, it can be further modified through various substitution reactions to introduce different functional groups onto the ring. nih.govresearchgate.net

Alkylation and Arylation Procedures

The nitrogen and sulfur atoms of the imidazole-2-thiol scaffold are nucleophilic and can be readily alkylated or arylated. pharmaguideline.comjyu.fi Alkylation can occur at the N-1, N-3, or the S-position, and the regioselectivity can be controlled by the reaction conditions. For instance, propargylation of benzimidazole-2-thione can be directed to the sulfur atom using a base like triethylamine. researchgate.net

N-arylation of imidazoles can be achieved using arylboronic acids in the presence of a copper catalyst. organic-chemistry.org This is a versatile method that tolerates a wide range of functional groups. organic-chemistry.org Direct C-H arylation of the imidazole ring is also possible, providing access to complex arylated imidazoles. nih.gov Palladium-catalyzed C5- and C2-arylation protocols have been developed for this purpose. nih.gov

Table 2: Functionalization Reactions of the Imidazole Ring

| Reaction | Reagents | Position(s) Functionalized | Catalyst/Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | N1, N3 | Base (e.g., K2CO3), Reflux. jyu.fi |

| S-Alkylation | Alkyl Halides (e.g., propargyl bromide) | S2 | Base (e.g., Et3N). researchgate.net |

| N-Arylation | Arylboronic acids, Aryl halides | N1 | Copper catalysts (e.g., Cu(I) oxide, CuBr). organic-chemistry.org |

| C-H Arylation | Aryl bromides, Aryl chlorides | C2, C5 | Palladium or Nickel catalysts. nih.govnih.gov |

Metal-Catalyzed and Metal-Free Synthetic Protocols

Both metal-catalyzed and metal-free methods are employed for the synthesis and functionalization of imidazole-2-thiol derivatives.

Metal-Catalyzed Protocols: Transition metals like palladium and copper play a significant role in the C-N and C-C bond-forming reactions used to functionalize the imidazole ring. colab.ws Nickel catalysis has emerged as a powerful tool for the C-H arylation and alkenylation of imidazoles, using phenol (B47542) or enol derivatives as coupling partners. nih.govrsc.org These reactions are often facilitated by specific ligands and bases, with the choice of solvent also playing a crucial role. nih.gov Copper-catalyzed N-arylation of imidazoles with aryl halides or arylboronic acids is a widely used, mild, and efficient method. organic-chemistry.org

Metal-Free Protocols: There is growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products. nih.gov One such approach involves the reaction of 2H-imidazole 1-oxides with thiophenols, mediated by acetyl chloride, to produce arylthiolated 2H-imidazoles. researchgate.netresearchgate.netmdpi.com This method proceeds via a nucleophilic substitution of hydrogen. Another metal-free strategy for synthesizing tetrasubstituted imidazoles involves the one-pot reaction of arylmethylamines with 1,2-dicarbonyl compounds, catalyzed by acetic acid under aerobic conditions. nih.gov

Mechanistic Investigations of Imidazole-2-thiol Formation Pathways

The formation of the imidazole-2-thiol core, particularly when substituted with an aryl group at the N-1 position, is a subject of detailed mechanistic study. These investigations often employ advanced computational techniques to map out the reaction progress and identify key energetic parameters that govern the reaction's feasibility and rate.

Quantum chemical simulations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the step-by-step mechanism of chemical reactions. nih.govmdpi.com For the synthesis of N-aryl-substituted imidazole-2-thiones, DFT calculations can model the entire reaction coordinate, from reactants to products, passing through various transition states and intermediates. nih.gov

These simulations typically involve geometry optimization of all stationary points along the reaction pathway. The optimized geometries provide a three-dimensional picture of the molecular structure at each stage. For instance, in the synthesis of related heterocyclic systems, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to compute the optimized geometry of reactants, intermediates, transition states, and products. nih.gov

A critical aspect of these simulations is the identification of transition states, which represent the energy maxima along the reaction coordinate. The structure of the transition state reveals the key bond-forming and bond-breaking events. For the formation of imidazole-2-thiones from the reaction of an N-arylthiourea with an α-haloketone, a plausible mechanism involves nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration. Quantum chemical simulations can map the energy profile of this entire process.

Table 1: Illustrative Optimized Geometries and Energies for a General N-Aryl Imidazole-2-Thiol Formation Pathway (Hypothetical Data) This table is for illustrative purposes to demonstrate the type of data obtained from quantum chemical simulations. The values are not from a specific study on the target compound.

| Species | Method | Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Arylthiourea + α-haloketone) | DFT (B3LYP) | 6-31G(d) | 0.0 | - |

| Transition State 1 (S-alkylation) | DFT (B3LYP) | 6-31G(d) | +15.2 | C-S bond forming |

| Intermediate 1 (S-alkylated thiourea) | DFT (B3LYP) | 6-31G(d) | -5.8 | - |

| Transition State 2 (Cyclization) | DFT (B3LYP) | 6-31G(d) | +22.5 | N-C bond forming |

| Intermediate 2 (Cyclized intermediate) | DFT (B3LYP) | 6-31G(d) | -12.1 | - |

| Transition State 3 (Dehydration) | DFT (B3LYP) | 6-31G(d) | +18.9 | C-O and N-H bonds breaking |

| Product (Imidazole-2-thiol) | DFT (B3LYP) | 6-31G(d) | -25.0 | - |

Kinetic Parameters: The activation energy (Ea) for each step is the energy difference between the transition state and the preceding reactant or intermediate. The highest activation energy along the reaction pathway corresponds to the rate-determining step. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is more likely to occur.

For example, in the synthesis of related heterocyclic compounds, computational studies have been used to determine the activation barriers for different mechanistic pathways, such as stepwise versus concerted mechanisms. mdpi.com The calculated energy barriers help in understanding the regioselectivity and stereoselectivity of the reaction.

The substituent on the N-1 position, in this case, the m-bromophenyl group, will have a significant impact on both the thermodynamics and kinetics of the reaction. The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the nitrogen atoms and the stability of charged intermediates, thereby affecting the activation energies and reaction rates.

Table 2: Illustrative Thermodynamic and Kinetic Data for a General N-Aryl Imidazole-2-Thiol Synthesis (Hypothetical Data) This table is for illustrative purposes to demonstrate the type of data obtained from computational analysis. The values are not from a specific study on the target compound.

| Parameter | Step 1 (S-alkylation) | Step 2 (Cyclization) | Step 3 (Dehydration) | Overall Reaction |

| ΔH° (kcal/mol) | -7.5 | -6.3 | -13.2 | -27.0 |

| ΔS° (cal/mol·K) | -5.2 | -8.1 | +25.4 | +12.1 |

| ΔG° (298 K, kcal/mol) | -5.9 | -3.9 | -20.8 | -30.6 |

| Activation Energy (Ea, kcal/mol) | 15.2 | 28.3 | 31.0 | - |

Advanced Spectroscopic and Structural Characterization of Imidazole 2 Thiol, 1 M Bromophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural confirmation of Imidazole-2-thiol, 1-(m-bromophenyl)-, a combination of ¹H and ¹³C NMR experiments is indispensable.

Proton NMR spectroscopy provides information on the number of different types of protons and their electronic environments. In the ¹H NMR spectrum of Imidazole-2-thiol, 1-(m-bromophenyl)-, characteristic signals are expected for the protons of the imidazole (B134444) ring and the m-bromophenyl substituent. The protons on the imidazole ring would likely appear as distinct singlets or doublets, while the aromatic protons of the bromophenyl group would exhibit a more complex splitting pattern (multiplet) due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thione group.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for Imidazole-2-thiol, 1-(m-bromophenyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 - 13.5 | Singlet | 1H | N-H (Thiol tautomer) |

| 7.8 - 7.9 | Multiplet | 1H | Aromatic C-H |

| 7.6 - 7.7 | Multiplet | 1H | Aromatic C-H |

| 7.4 - 7.5 | Multiplet | 2H | Aromatic C-H |

| 7.2 - 7.3 | Doublet | 1H | Imidazole C-H |

| 7.0 - 7.1 | Doublet | 1H | Imidazole C-H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in Imidazole-2-thiol, 1-(m-bromophenyl)- would give rise to a distinct signal. The most downfield signal is typically attributed to the carbon of the thione group (C=S) due to its significant deshielding. The carbons of the m-bromophenyl ring would appear in the aromatic region, with the carbon atom directly bonded to the bromine atom showing a characteristic chemical shift. The two carbon atoms of the imidazole ring would also have distinct resonances.

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for Imidazole-2-thiol, 1-(m-bromophenyl)-

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C=S (Thione) |

| 135 - 140 | Aromatic C (C-N) |

| 130 - 135 | Aromatic C-H |

| 125 - 130 | Aromatic C-H |

| 120 - 125 | Aromatic C-Br |

| 115 - 120 | Imidazole C-H |

| 110 - 115 | Imidazole C-H |

Nitrogen-15 NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen environments within the imidazole ring. The chemical shifts of the nitrogen atoms would be indicative of their hybridization state and involvement in the aromatic system and tautomeric equilibria (thiol vs. thione forms).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Imidazole-2-thiol, 1-(m-bromophenyl)- would be expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include the N-H stretch of the imidazole ring (if present in the thione tautomer), C-H stretches of the aromatic and imidazole rings, C=C and C=N stretching vibrations within the rings, and the characteristic C=S stretching vibration of the thione group.

Table 3: Hypothetical FT-IR Spectroscopic Data for Imidazole-2-thiol, 1-(m-bromophenyl)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic and Imidazole C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| 1250 - 1150 | Strong | C=S stretch (Thione) |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 600 - 500 | Medium | C-Br stretch |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the accurate mass determination of molecules with high precision. For Imidazole-2-thiol, 1-(m-bromophenyl)-, ESI-HRMS would be used to determine its exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M+H]⁺), with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). The experimentally determined exact mass would be compared with the calculated theoretical mass to confirm the elemental composition and thus the molecular formula.

Table 4: Hypothetical ESI-HRMS Data for Imidazole-2-thiol, 1-(m-bromophenyl)-

| Ion | Calculated m/z | Found m/z |

| [C₉H₇⁷⁹BrN₂S + H]⁺ | 254.9697 | 254.9695 |

| [C₉H₇⁸¹BrN₂S + H]⁺ | 256.9676 | 256.9674 |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

No published single-crystal X-ray diffraction studies for Imidazole-2-thiol, 1-(m-bromophenyl)- were found. This analysis is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Information that would be determined from such a study includes:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit.

Molecular Conformation: The study would reveal the dihedral angle between the imidazole and the m-bromophenyl rings, which is critical for understanding steric and electronic effects.

Intermolecular Interactions: Analysis of the crystal packing would identify non-covalent interactions such as hydrogen bonds (e.g., N-H···S) and π-π stacking, which govern the supramolecular architecture.

Without experimental data, a data table for these crystallographic parameters cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental UV-Vis absorption spectra for Imidazole-2-thiol, 1-(m-bromophenyl)- were found in the searched literature. This spectroscopic technique is used to investigate the electronic transitions within a molecule.

The UV-Vis spectrum would provide information on:

λmax (Wavelength of Maximum Absorbance): The wavelengths at which the compound absorbs light most strongly. These are characteristic of specific electronic transitions, such as π→π* and n→π* transitions within the aromatic rings and the thione group.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

Solvent Effects: Changes in the absorption maxima upon varying the polarity of the solvent (solvatochromism) can give insights into the nature of the electronic transitions.

As no experimental spectra are available, a data table detailing the electronic transitions and corresponding absorption maxima cannot be created.

Based on the conducted research, it is not possible to provide a detailed article on the theoretical and computational chemistry of Imidazole-2-thiol, 1-(m-bromophenyl)- that includes specific data tables for its electronic structure, reactivity, and tautomerism as requested.

Therefore, the generation of a scientifically accurate article with the stipulated detailed research findings and data tables is not feasible without access to specific, targeted research on this molecule.

Theoretical and Computational Chemistry Studies on Imidazole 2 Thiol, 1 M Bromophenyl

Quantum Chemical Investigation of Thiol-Thione Tautomerism

Aromaticity Indices (e.g., HOMA, BIRD) in Tautomeric Forms

Aromaticity is a key concept in chemistry, denoting a particular stability in cyclic, planar molecules with a delocalized system of π-electrons. It is not merely a qualitative description but can be quantified using various indices, among which the Harmonic Oscillator Model of Aromaticity (HOMA) is prominent. nih.gov The HOMA index evaluates the degree of aromaticity based on the deviation of bond lengths within a ring from an ideal, fully aromatic system (like benzene), for which HOMA is defined as 1. nih.gov A value of 0 would correspond to a non-aromatic, hypothetical Kekulé structure with distinct single and double bonds. nih.gov

For 1-(m-bromophenyl)-imidazole-2-thiol, two primary tautomers exist: the thione form (1-(3-bromophenyl)-1H-imidazole-2(3H)-thione) and the thiol form (1-(3-bromophenyl)-1H-imidazole-2-thiol). Computational studies on related imidazole (B134444) systems suggest that the aromaticity of the imidazole ring is significantly influenced by this tautomerization.

Thione Tautomer : In the thione form, the C=S double bond is exocyclic to the imidazole ring. The ring itself contains two double bonds and maintains a cyclic π-system.

Thiol Tautomer : In the thiol form, the hydrogen atom moves from a nitrogen to the sulfur atom, creating a C-S single bond and an S-H group. This rearrangement alters the electron distribution within the imidazole ring.

While specific HOMA values for 1-(m-bromophenyl)-imidazole-2-thiol are not broadly published, analysis of analogous heterocyclic systems allows for well-founded predictions. The thione form is generally expected to exhibit a higher degree of aromaticity in the imidazole ring compared to the thiol form. This is because the thione structure better preserves the delocalized π-electron system within the five-membered ring. The thiol form, by contrast, can lead to greater bond length alternation within the ring, thereby reducing its HOMA value.

Another set of indices, the Bird's aromaticity indices (BIRD), could also be applied. These are based on the variance of bond orders and are particularly useful for heterocyclic systems. It is anticipated that, in line with HOMA results, BIRD calculations would also indicate a more pronounced aromatic character for the thione tautomer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between orbitals, providing a detailed picture of charge transfer, hyperconjugative interactions, and the underlying electronic structure of a molecule. acs.orgnih.gov This analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical chemical bonding concepts. The strength of interactions between these orbitals, particularly between filled (donor) and vacant (acceptor) orbitals, is quantified by second-order perturbation theory, yielding stabilization energy values (E(2)). Higher E(2) values signify stronger electronic interactions. acs.org

For 1-(m-bromophenyl)-imidazole-2-thiol, NBO analysis is instrumental in understanding the stability of its tautomeric forms. Key interactions typically observed in such systems include:

n → π* Interactions : These involve the transfer of electron density from a lone pair (n) orbital—such as those on the nitrogen or sulfur atoms—to an empty π* anti-bonding orbital. In the thione tautomer, a significant interaction would be expected from the lone pairs of the ring nitrogen to the π* orbitals of the C=S bond.

n → σ* Interactions : These are hyperconjugative interactions where electron density from a lone pair is donated to a σ* anti-bonding orbital.

In studies of similar imidazole derivatives, NBO analysis reveals substantial stabilization energies arising from these interactions. researchgate.net For the 1-(m-bromophenyl)- derivative, the lone pairs on the sulfur atom in the thione form are expected to be significant donors. The analysis can also highlight the influence of the electron-withdrawing bromine atom on the charge distribution across the phenyl ring and its electronic communication with the imidazole moiety.

The table below illustrates typical strong intramolecular interactions and their stabilization energies that would be expected from an NBO analysis of the more stable thione tautomer, based on data from analogous compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C4 - C5) | π* (N1 - C2) | ~20-25 | Intramolecular π-delocalization |

| LP (N3) | π* (C2 = S) | ~40-50 | Lone Pair donation |

| LP (S) | σ* (C2 - N1) | ~5-10 | Hyperconjugation |

| π (Phenyl Ring) | π* (Imidazole Ring) | ~2-5 | Ring-to-ring interaction |

This table is representative and values are estimated based on computational studies of structurally related imidazole-2-thione derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It provides a visual guide to the charge distribution, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is critical for predicting how a molecule will interact with other chemical species, including receptors and enzymes, and for understanding non-covalent interactions like hydrogen bonding. researchgate.net

The MEP map is color-coded to represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are prime sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For 1-(m-bromophenyl)-imidazole-2-thiol, the MEP surface would clearly delineate these reactive zones.

In the thione tautomer , the most negative potential (red/deep orange) is expected to be localized around the sulfur atom due to its high electron density and lone pairs. This makes the sulfur atom a primary site for interactions with electrophiles and a hydrogen bond acceptor.

The hydrogen atom attached to the nitrogen (N-H) in the imidazole ring would represent a region of positive potential (blue), marking it as a hydrogen bond donor site.

The bromine atom on the phenyl ring, being electronegative, will also create a region of negative potential, though typically less intense than that of the thione sulfur.

The hydrogen atoms on the aromatic rings will exhibit moderately positive potential.

Analysis of the MEP surface is crucial for rationalizing the molecule's intermolecular interactions and its chemical reactivity. For instance, the distinct positive and negative regions on the molecule explain its ability to form hydrogen-bonded dimers in the solid state, a common feature for this class of compounds.

Reactivity and Fundamental Reaction Mechanisms of Imidazole 2 Thiol, 1 M Bromophenyl

Nucleophilic Reactivity of the Thiol/Thione Functionality

The imidazole-2-thiol core exists in a tautomeric equilibrium with its imidazole-2-thione form. orientjchem.org The deprotonated form, a thiolate anion, is a potent nucleophile and is considered the active species in many reactions. nih.gov The nucleophilicity of this functionality is central to its synthetic utility, enabling a variety of bond-forming reactions.

The thiol group's nucleophilic character allows it to participate in several key reaction types:

Alkylation: The imino hydrogen of the imidazole (B134444) ring can be replaced by alkyl groups through reaction with alkyl halides. uobabylon.edu.iq More specifically, the sulfur atom is a soft nucleophile and readily attacks soft electrophiles like alkyl halides in S-alkylation reactions to form S-substituted imidazole derivatives.

Conjugate Addition: The thiolate anion can engage in nucleophilic conjugate additions, such as the thiol-yne Michael addition to activated alkynes. acs.org This reaction is highly efficient and can proceed under ambient conditions, often catalyzed by a base to generate the more reactive thiolate. acs.org

Substitution Reactions: The thiol group can act as a nucleophile to displace leaving groups from other molecules. For example, it can displace a bromine atom from a reactive bromoethanone moiety.

Computational and experimental studies comparing thiols and alcohols have found that while alcohols may be more reactive in certain catalytic systems, thiols often exhibit greater stereoselectivity. rsc.org The reactivity of thiols versus selenols has also been studied, with selenolates generally showing higher nucleophilic reactivity than thiolates at neutral pH due to the lower pKa of selenols. nih.gov

| Reaction Type | Reagent Class | Product Type | Key Features |

| S-Alkylation | Alkyl Halides | S-Alkyl-imidazole | Formation of a C-S bond. |

| Michael Addition | Activated Alkynes/Alkenes | β-Thioether | 1,4-conjugate addition. acs.org |

| Nucleophilic Substitution | Acyl Halides, etc. | Thioester | Formation of a thioester linkage. |

Electrophilic Substitution Reactions on the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. uobabylon.edu.iqslideshare.net The substitution pattern is influenced by the existing substituents. For Imidazole-2-thiol, 1-(m-bromophenyl)-, positions 4 and 5 of the imidazole ring are the primary sites for electrophilic attack. uobabylon.edu.iq

Halogenation: Imidazole readily undergoes bromination or iodination. uobabylon.edu.iq It is expected that 1-(m-bromophenyl)imidazole-2-thiol would react with halogens like bromine, likely leading to substitution at the C4 and/or C5 positions.

Nitration: Nitration of imidazole can be achieved with a mixture of nitric and sulfuric acid, yielding a mixture of 4-nitro and 5-nitroimidazole. uobabylon.edu.iq

Sulfonation: Reaction with disulfuric acid can introduce a sulfonic acid group onto the imidazole ring. uobabylon.edu.iq

The rate and regioselectivity of these substitutions are influenced by the electronic effects of the 1-(m-bromophenyl) and 2-thiol groups. In related fused imidazo[2,1-b]thiazole (B1210989) systems, electrophilic substitution such as bromination has been shown to occur preferentially at position 5. rsc.org

Cycloaddition and Condensation Reactions Involving the Imidazole Core

The imidazole-2-thiol scaffold is a valuable building block for the synthesis of more complex, often fused, heterocyclic systems through cycloaddition and condensation reactions.

[3+2] Cycloaddition: Imidazole-2-thiol derivatives can participate as the two-atom component in [3+2] cycloaddition reactions. For instance, the reaction of 1H-benzo[d]imidazole-2-thiols with nitrile imines, promoted by a base, yields fused 1,2,4-triazole (B32235) systems. rsc.org This strategy provides a pathway to novel fused heterocycles that are otherwise difficult to access. rsc.org Similar reactivity can be anticipated for 1-(m-bromophenyl)imidazole-2-thiol.

Condensation Reactions: The core structure can be elaborated through condensation pathways. For example, an acetyl-substituted imidazole-2-thiol can undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) derivative. niscpr.res.in This intermediate can then be subjected to further cyclization reactions, for instance with hydrazine (B178648) or phenylhydrazine, to construct pyrazoline rings fused or appended to the imidazole system. niscpr.res.in

Multicomponent Reactions (MCRs): The synthesis of substituted 1-amino-1H-imidazole-2(3H)-thiones has been achieved through MCRs that are thought to proceed via an intermediate [3+2] cycloaddition. nih.gov

Oxidation-Reduction Chemistry of the Thiol Group

The thiol group (-SH) is redox-active and can undergo both one- and two-electron oxidation processes. nih.gov The oxidation of thiols is a fundamental process in biological systems and synthetic chemistry, leading to various sulfur-containing functional groups. nih.gov The primary oxidation products are typically thiyl radicals (from one-electron oxidation) or sulfenic acids (from two-electron oxidation), which can then lead to more stable products like disulfides. nih.gov In related phosphorus-containing systems, a reversible two-electron oxidation/reduction cycle has been demonstrated, highlighting the potential for such compounds in redox applications. nih.gov

A common and significant reaction of the thiol group in 1-(m-bromophenyl)imidazole-2-thiol is its oxidation to form a disulfide derivative. This reaction involves the coupling of two thiol molecules with the concomitant loss of two protons and two electrons, resulting in a sulfur-sulfur bond. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. The formation of disulfide bonds is a key reaction in the chemistry of thiols and is often reversible under appropriate reducing conditions. harvard.edu

| Oxidation Process | Intermediate Species | Stable Product | Description |

| One-electron oxidation | Thiyl radical (RS•) | Disulfide (RS-SR) | Dimerization of two thiyl radicals. nih.gov |

| Two-electron oxidation | Sulfenic acid (RSOH) | Disulfide (RS-SR) | Reaction of sulfenic acid with another thiol molecule. nih.gov |

C-H Bond Activation and Directed Functionalization

Modern synthetic chemistry has increasingly utilized transition-metal-catalyzed C–H bond activation to functionalize otherwise inert C–H bonds, offering a step-economic approach to molecular diversification. acs.orgnih.gov This strategy often employs a directing group within the substrate to guide a metal catalyst to a specific C–H bond, ensuring high regioselectivity. acs.orgnih.gov

For Imidazole-2-thiol, 1-(m-bromophenyl)-, several possibilities for directed C-H functionalization exist:

The nitrogen atoms of the imidazole ring could serve as Lewis basic sites to direct a catalyst.

The sulfur atom of the thiol group could also participate in catalyst coordination.

These directing groups could potentially guide functionalization at the C-H bonds of the m-bromophenyl ring (ortho to the C-N bond) or at the C4/C5 positions of the imidazole ring itself.

This approach allows for the introduction of various substituents, such as alkyl or aryl groups, directly onto the molecular skeleton, bypassing the need for pre-functionalized starting materials. acs.org The ability to selectively edit multiple C-H bonds provides a powerful tool for generating diverse chemical analogs from a common core structure. nih.gov

Investigation of Domino and Cascade Reaction Pathways

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient methods for building molecular complexity. nih.govnih.govdntb.gov.ua These processes are valuable for synthesizing diverse heterocyclic compounds, including those related to the imidazole-thiol structure. bohrium.com

The reactive thiol group and the imidazole core of 1-(m-bromophenyl)imidazole-2-thiol make it a suitable candidate for initiating such cascades. For example, the nucleophilic addition of the thiol to an electrophile containing other reactive sites could trigger a sequence of intramolecular reactions. A reported mechanism for forming certain thiazole (B1198619) derivatives involves a domino sequence of SN2 reaction, Michael addition, and elimination. nih.gov One could envision a similar pathway where 1-(m-bromophenyl)imidazole-2-thiol reacts with a suitably designed substrate to undergo an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization, leading to complex fused heterocyclic systems in a single pot.

Coordination Chemistry of Imidazole 2 Thiol, 1 M Bromophenyl As a Ligand

Ligand Design and Versatile Coordination Modes

The unique structural features of 1-(m-bromophenyl)-imidazole-2-thiol allow it to adopt several coordination modes, making it a versatile building block in supramolecular chemistry and catalysis. Its ability to exist in different tautomeric forms and to bridge multiple metal centers contributes to this versatility.

Thiolate and N-Heterocyclic Carbene (NHC) Ligand Forms

Imidazole-2-thiol, 1-(m-bromophenyl)- primarily exists in the thione tautomeric form, characterized by a carbon-sulfur double bond (C=S). cymitquimica.com However, it can also exist in a thiol tautomeric form with a sulfur-hydrogen single bond (-SH). This tautomerism is crucial to its coordination behavior. Deprotonation of the N-H proton in the thione form or the S-H proton in the thiol form generates an anionic thiolate ligand. This thiolate form is a potent nucleophile and a strong binder to metal centers, primarily coordinating through the sulfur atom. nih.govnih.gov The imidazole (B134444) ring itself, particularly the imine nitrogen, can also coordinate with metal ions. wikipedia.org

While imidazole-2-thiones are not N-heterocyclic carbenes (NHCs), they are closely related isomers. NHCs are potent sigma-donating ligands that have become ubiquitous in catalysis and organometallic chemistry. beilstein-journals.org The conversion of an imidazole ligand into an NHC ligand within a coordination sphere has been observed, highlighting the close relationship between these ligand classes. wikipedia.org Imidazole-2-thiones can be considered precursors to NHC ligands, as the corresponding imidazolium (B1220033) salts, which are directly converted to NHCs, can be synthesized through related synthetic pathways. beilstein-journals.org

Chelation and Bridging Capabilities in Metal Complexes

The presence of multiple donor atoms (two nitrogens and one sulfur) allows 1-(m-bromophenyl)-imidazole-2-thiol to function as either a monodentate, chelating, or bridging ligand.

Monodentate Coordination: The ligand can bind to a single metal center through its most basic site, which is typically the sulfur atom of the thiolate form or the imine nitrogen of the imidazole ring. nih.govnih.gov

Chelation: Bidentate chelation can occur where the ligand forms a ring with the metal center. For instance, bifunctional imidazole-2-thiones have been shown to form bidentate chelate complexes with metals like palladium and tellurium. nih.gov Chelation enhances the stability of the resulting metal complex compared to monodentate coordination.

Bridging Coordination: The ligand can simultaneously bind to two or more metal centers, acting as a bridge. Imidazole-functionalized ligands have been shown to bridge cobalt(II) ions to form one-dimensional coordination polymers. researchgate.net In dinuclear copper(I) complexes, benzimidazole-2(3H)-thione has been observed to bridge two metal centers through its exocyclic sulfur atom (μ-S:S). nih.gov This bridging capability is fundamental for constructing polynuclear complexes and metal-organic frameworks with specific magnetic or catalytic properties.

The versatility in coordination is summarized in the table below.

| Coordination Mode | Description | Example System |

| Monodentate | Binds to a single metal ion via one donor atom (S or N). nih.govnih.gov | Palladium(II) complex with a P(V,V) substituted imidazole-2-thione. nih.gov |

| Bidentate Chelate | Binds to a single metal ion via two donor atoms (e.g., S and N), forming a stable ring. nih.gov | Tellurium(IV) complex with a C(4/5) P-bifunctional imidazole-2-thione. nih.gov |

| Bridging | Connects two or more metal centers, often via the sulfur atom. nih.govresearchgate.net | Dinuclear Copper(I) complex with bridging benzimidazole-2-thione ligands. nih.gov |

Synthesis of Metal Complexes Incorporating Imidazole-2-thiol, 1-(m-bromophenyl)- and Related Ligands

The synthesis of metal complexes with 1-(m-bromophenyl)-imidazole-2-thiol and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of reaction conditions can influence the final structure and nuclearity of the complex.

Coordination with Transition Metal Ions (e.g., Bi(III/V), Cu(I), Tc(IV/V/VII))

This ligand class has been shown to coordinate with a wide range of transition metals, including those with significant interest in medicinal and materials chemistry.

Bismuth (Bi(III/V)): Homo- and heteroleptic bismuth thiolato complexes have been synthesized by reacting N-heterocyclic thiones, such as 1-methyl-1H-imidazole-2-thiol, with organobismuth precursors like triphenylbismuth (B1683265) (BiPh₃). nih.gov The reaction often proceeds via protonolysis of a bismuth-carbon bond by the ligand's acidic proton, leading to the formation of a bismuth-thiolate bond. nih.gov Bismuth(III) can coordinate to multiple thiolate ligands, forming complexes like [Bi(SR)₃], or can be part of dinuclear structures with bridging halides. nih.govrsc.org

Copper (Cu(I)): Copper(I) complexes are readily formed with imidazole- and thione-containing ligands. The synthesis can involve the reaction of a Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) with the ligand in a solvent like acetonitrile. rsc.org Dinuclear copper(I) complexes featuring bridging thione ligands have been characterized, demonstrating the affinity of the soft sulfur donor for the soft Cu(I) ion. nih.gov Copper-catalyzed C-N cross-coupling reactions, which are used to synthesize N-arylimidazoles, are proposed to proceed through copper-imidazole intermediates. cmu.edunih.gov

Technetium (Tc(IV/V/VII)): The radioactive isotope Technetium-99m (⁹⁹ᵐTc) is a cornerstone of diagnostic nuclear medicine. williams.eduresearchgate.net Both imidazole and thiolate groups are known to effectively bind technetium. nih.gov The synthesis of technetium complexes typically starts with pertechnetate (B1241340) ([TcO₄]⁻) in its highest +7 oxidation state. This is reduced in the presence of the ligand using a reducing agent like stannous chloride (SnCl₂) to a lower oxidation state (commonly Tc(V), Tc(IV), or Tc(I)), which then forms a stable complex with the donor atoms of the ligand. researchgate.netmdpi.com The resulting complexes often feature cores like [Tc=O]³⁺, which are stabilized by ligands providing sulfur and nitrogen donors. williams.edu

Formation of Homo- and Heteroleptic Coordination Compounds

Coordination complexes can be classified based on the types of ligands bound to the central metal ion. youtube.comyoutube.comyoutube.com

Homoleptic Complexes: These complexes contain only one type of ligand. For example, a homoleptic complex of 1-(m-bromophenyl)-imidazole-2-thiolate (L) with a metal (M) would have the general formula [MLₙ]. The synthesis of such complexes is often achieved by reacting a metal salt with a sufficient excess of the ligand. taylorandfrancis.com

Heteroleptic Complexes: These complexes contain two or more different types of ligands. For instance, a heteroleptic complex could involve the target ligand along with other ligands such as halides, phosphines, or solvent molecules, with a general formula like [MLₙ(X)ₘ]. The formation of heteroleptic versus homoleptic complexes can often be controlled by the stoichiometry of the reactants. taylorandfrancis.com A study on bismuth complexes with N-heterocyclic thiones successfully synthesized both homoleptic, e.g., [Bi(4-BrMTD)₃], and heteroleptic species, e.g., [BiPh(1-MMTZ)₂(1-MMTZ(H))₂]. nih.gov

The table below summarizes the characteristics of homoleptic and heteroleptic complexes.

| Complex Type | Definition | Example Formula |

| Homoleptic | Metal ion is bonded to only one kind of ligand. taylorandfrancis.com | [Co(NH₃)₆]³⁺ |

| Heteroleptic | Metal ion is bonded to more than one kind of ligand. taylorandfrancis.com | [Co(NH₃)₄Cl₂]⁺ |

Mechanistic Insights into Metal Complex Formation Reactions

The mechanism of complex formation depends on the metal, its oxidation state, and the reaction conditions.

Protonolysis: For metals in organometallic precursors like BiPh₃, the reaction with the acidic N-H or S-H group of the imidazole-2-thione/thiol ligand can proceed through protonolysis. The acidic proton of the ligand protonates one of the phenyl groups, which is eliminated as benzene, while the thiolate ligand coordinates to the bismuth center. nih.gov

Reductive Complexation: In the case of technetium, the mechanism involves the initial reduction of the high-valent metal precursor (e.g., Tc(VII) in [TcO₄]⁻) to a more reactive, lower oxidation state. This reduced technetium species is then "trapped" by the chelating ligand to form the final, stable complex. researchgate.net

Ligand Substitution/Addition: For many transition metal salts in solution (e.g., CuCl), complex formation is typically a ligand substitution or addition process. Solvent molecules coordinated to the metal ion are displaced by the stronger-donating imidazole-2-thiol ligand. In the synthesis of copper(I) amidate complexes, which are intermediates in C-N coupling reactions, the mechanism can involve steps of oxidative addition of an aryl halide to the Cu(I) center, followed by reductive elimination of the final product. nih.govnih.gov

Structural Characterization of Imidazole-2-thiol Metal Complexes

The structural elucidation of metal complexes is fundamental to understanding their chemical and physical properties. Techniques such as single-crystal X-ray diffraction and various spectroscopic methods are pivotal in this regard.

Single Crystal X-ray Diffraction of Metal-Ligand Adducts

Interactive Data Table: Crystallographic Data for Metal Complexes of Imidazole-2-thiol, 1-(m-bromophenyl)-

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Metal-Sulfur Bond Length (Å) | Data not available |

| Metal-Nitrogen Bond Length (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

No published crystallographic data was found for metal complexes of this specific ligand.

Spectroscopic Signatures of Coordination (e.g., FT-IR, UV-Vis)

Spectroscopic techniques are crucial for characterizing metal-ligand coordination in the solid state and in solution. Changes in the vibrational frequencies in Fourier-transform infrared (FT-IR) spectroscopy and shifts in electronic transition bands in ultraviolet-visible (UV-Vis) spectroscopy upon complexation provide valuable insights into the coordination mode.

For imidazole-2-thiol derivatives, coordination to a metal ion is typically expected to occur through the sulfur atom of the thiol group and/or one of the nitrogen atoms of the imidazole ring. This coordination would lead to characteristic shifts in the FT-IR spectrum, particularly for the C=S and C-N stretching vibrations. Similarly, the UV-Vis spectrum would likely show shifts in the absorption bands corresponding to the π→π* and n→π* transitions of the ligand upon complexation.

Despite the general principles, specific FT-IR and UV-Vis spectral data for metal complexes of Imidazole-2-thiol, 1-(m-bromophenyl)- are not available in the reviewed literature. Therefore, a detailed analysis of its spectroscopic signatures of coordination cannot be presented.

Interactive Data Table: Spectroscopic Data for Metal Complexes of Imidazole-2-thiol, 1-(m-bromophenyl)-

| Spectroscopic Technique | Key Bands/Peaks (Ligand) | Key Bands/Peaks (Complex) | Interpretation |

| FT-IR (cm⁻¹) | Data not available | Data not available | Data not available |

| UV-Vis (nm) | Data not available | Data not available | Data not available |

No specific spectroscopic data for metal complexes of this ligand could be located in the searched scientific databases.

Stability and Electronic Properties of Metal-Imidazole-2-thiol Complexes

The stability of a metal complex in solution is a critical parameter, often quantified by its formation or stability constant. The electronic properties, influenced by the nature of the metal-ligand bond, dictate the potential applications of the complex in areas such as catalysis and materials science.

Research into the stability constants of metal complexes with various imidazole-type ligands has been conducted, often revealing a correlation between the basicity of the ligand and the stability of the resulting complex. However, specific studies determining the stability constants for complexes formed between metal ions and Imidazole-2-thiol, 1-(m-bromophenyl)- were not found.

Similarly, while the electronic properties of metal-imidazole complexes are a broad area of research, specific investigations into the electronic structure and properties of complexes with Imidazole-2-thiol, 1-(m-bromophenyl)- as a ligand are not documented in the available literature.

Advanced Research Applications in Materials Science and Catalysis

Utilization as Corrosion Inhibitors for Metallic Surfaces

The use of organic molecules as corrosion inhibitors is a highly effective method for protecting metals, such as steel, from degradation in aggressive acidic or saline environments. tandfonline.comresearchgate.net The efficacy of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. tandfonline.com Structurally similar compounds to 1-(m-bromophenyl)imidazole-2-thiol, particularly imidazole (B134444) and thiol derivatives, have demonstrated excellent performance as corrosion inhibitors for steel in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). tpcj.orgresearchgate.netkoreascience.kr

The inhibitory action of these molecules stems from the presence of heteroatoms (nitrogen and sulfur), aromatic rings, and π-electrons, which act as active centers for adsorption. tandfonline.com Research on compounds like 1-methyl-1H-imidazole-2-thiol and 4,5-Diphenyl-1H-Imidazole-2-Thiol shows that they effectively reduce the corrosion rate, with inhibition efficiency increasing with inhibitor concentration. tpcj.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these imidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comtpcj.org

Understanding how inhibitor molecules interact with metal surfaces is crucial for designing more effective materials. Theoretical methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deep insights into these adsorption mechanisms. tandfonline.comresearchgate.net Studies on related imidazole and thiol compounds show that their adsorption on a steel surface is a spontaneous process that follows the Langmuir adsorption isotherm model. mdpi.comgssrr.org This indicates the formation of a monolayer of the inhibitor on the metal.

The adsorption process involves a combination of physical and chemical interactions:

Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces between the inhibitor molecule and the metal surface, and the interaction between protonated inhibitor molecules and negatively charged metal surfaces (due to chloride or sulfate (B86663) ion adsorption).

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the nitrogen and sulfur atoms, along with the π-electrons of the imidazole and phenyl rings, can be donated to the vacant d-orbitals of the iron atoms on the steel surface. tandfonline.com Concurrently, back-donation from the filled d-orbitals of iron to the antibonding orbitals of the inhibitor can occur, further strengthening the bond.

MD simulations of similar molecules on an iron surface show that the inhibitor molecules tend to adsorb in a parallel orientation, maximizing their contact area and forming a dense, protective film. tandfonline.comacs.org

The effectiveness of a corrosion inhibitor is intrinsically linked to its electronic properties. nih.gov Quantum chemical parameters, calculated using DFT, can predict and explain the inhibitory performance of a molecule. researchgate.netnih.gov

Key parameters include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency. nih.gov

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a greater ability of the molecule to accept electrons from the metal (back-donation), enhancing the adsorption process.

Energy Gap (ΔE = E(LUMO) – E(HOMO)): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance as the molecule can more readily interact with the metal surface. nih.gov

Dipole Moment (μ): A higher dipole moment can increase the adsorption energy between the inhibitor and the metal surface. nih.gov

For 1-(m-bromophenyl)imidazole-2-thiol, the presence of electron-rich nitrogen and sulfur atoms and the aromatic rings results in a high E(HOMO), making it an effective electron donor and thus a potent corrosion inhibitor. researchgate.net

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| E(HOMO) | Indicates electron-donating ability; higher value correlates with better inhibition. |

| E(LUMO) | Indicates electron-accepting ability; lower value can enhance back-donation. |

| Energy Gap (ΔE) | Indicates molecular reactivity; smaller gap often implies higher inhibition efficiency. |

| Dipole Moment (µ) | Reflects polarity; can influence adsorption through dipole-dipole interactions. |

Role in Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The thiol (-SH) functional group has a strong affinity for noble metal surfaces, particularly gold. researchgate.net This property is extensively exploited to functionalize gold nanoparticles (AuNPs), modifying their surface properties for a wide range of applications. nih.govrsc.org The 1-(m-bromophenyl)imidazole-2-thiol molecule is well-suited for this purpose, as its thiol group can act as an anchor to the nanoparticle surface.

The process involves the covalent attachment of the molecule to the AuNPs, where the thiol group forms a strong gold-sulfur (Au-S) bond. nih.gov This results in a self-assembled monolayer (SAM) on the nanoparticle surface. researchgate.net The rest of the molecule, the 1-(m-bromophenyl)imidazole moiety, then forms the outer layer, dictating the new surface chemistry of the nanoparticle. This functionalization can improve the stability of the nanoparticles in various media, including high-ionic-strength solutions, by providing steric repulsion that prevents aggregation. nih.govrsc.org By introducing specific functionalities via the bromophenyl group, these modified nanoparticles can be tailored for use as cellular probes, and delivery agents. nih.gov

Development as Catalysts or Precursors in Organic Transformations

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in modern transition-metal catalysis due to their strong σ-donating properties, which create stable and highly active metal complexes. beilstein-journals.org Imidazole-2-thiones, such as 1-(m-bromophenyl)imidazole-2-thiol, are valuable precursors for the synthesis of these NHC ligands. The thione can be converted into the corresponding imidazolium (B1220033) salt, which is the direct precursor to the NHC. nih.govrsc.org These NHC ligands, derived from the 1-(m-bromophenyl)imidazole core, can be used to stabilize transition metals for a variety of catalytic reactions.

Furthermore, the bifunctional nature of molecules containing both thiol and imidazole-like structures allows them to act as organocatalysts. For example, related systems have been shown to catalyze enantioselective sulfa-Michael additions, demonstrating the potential of these scaffolds in metal-free catalysis.

Exploration in the Synthesis of Novel Advanced Materials

The unique trifunctional nature of 1-(m-bromophenyl)imidazole-2-thiol makes it a versatile building block for the synthesis of advanced materials. nih.gov Imidazole-containing polymers are of great interest for applications in optoelectronics, smart materials, and as biomaterials. researchgate.netvt.edu

The reactive sites on the molecule—the bromine atom on the phenyl ring, the imidazole ring itself, and the thiol group—offer multiple handles for polymerization and modification:

The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck), allowing it to be incorporated into conjugated polymer backbones.

The imidazole ring can be part of a polycondensation process to form poly(tetraaryl imidazoles), which are materials with tunable optical and electronic properties. mdpi.com

The thiol group can participate in reactions like thiol-ene "click" chemistry, providing an efficient method for polymer synthesis or surface modification. mdpi.com

This versatility allows for the design of complex macromolecular structures, including copolymers and multi-chromophoric systems, with tailored thermal, optical, and mechanical properties. mdpi.comresearchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 1-(m-bromophenyl)imidazole-2-thiol derivatives?

Methodological Answer:

A common approach involves multicomponent reactions (MCRs). For example, a one-pot protocol using L-phenylalaninol, benzil, ammonium acetate, and 5-bromothiophene-2-carbaldehyde in methanol at 65°C yields chiral imidazole derivatives . Alternatively, alkylation reactions of imidazole-2-thiol precursors (e.g., 1H-benzo[d]imidazole-2-thiol) with brominated aryl ketones (e.g., 2-bromo-1-phenylethanone) in ethanol with KOH as a base can produce substituted derivatives . Key variables include solvent choice (methanol vs. ethanol), temperature (65°C vs. room temperature), and catalyst/base selection.

Basic: What characterization techniques are essential for confirming the structure of 1-(m-bromophenyl)imidazole-2-thiol derivatives?

Methodological Answer:

- X-ray crystallography is critical for resolving molecular geometry, including dihedral angles (e.g., 76.90° between imidazole and bromothiophenyl rings) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

- Melting point analysis (e.g., 277–279°C for similar compounds) and spectroscopy (¹H/¹³C NMR, FTIR) confirm purity and functional groups .

- Elemental analysis and mass spectrometry validate stoichiometry and molecular weight .

Advanced: How can researchers optimize reaction yields when synthesizing imidazole-2-thiol derivatives with bulky aryl substituents?

Methodological Answer:

- Solvent optimization : Polar solvents like methanol or ethanol enhance solubility of intermediates, while DMF may improve reaction rates for sterically hindered substrates .

- Catalyst/base tuning : Potassium hydroxide facilitates deprotonation of thiol groups, but weaker bases (e.g., ammonium acetate) may reduce side reactions in MCRs .

- Temperature control : Prolonged heating (e.g., 12 hours at 65°C) ensures complete cyclization in MCRs, but lower temperatures (room temperature) may prevent decomposition in alkylation reactions .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data for imidazole-2-thiol derivatives?

Methodological Answer:

- Cross-validation : Compare NMR-derived proton environments with crystallographic H-bonding patterns (e.g., intermolecular O–H⋯N interactions in crystal structures) to reconcile discrepancies .

- Dynamic vs. static structures : Solution-state NMR may show conformational flexibility (e.g., rotating aryl groups), while crystallography captures a single static conformation .

- Computational modeling : Density Functional Theory (DFT) simulations can predict stable conformers and validate experimental data .

Advanced: What are the mechanistic pathways for functionalization at the sulfur atom of imidazole-2-thiol derivatives?

Methodological Answer:

- Ligand-exchange mechanisms : Mn(OAc)₃ reacts with imidazole-2-thiol to generate sulfur-centered radicals, which undergo electrophilic substitution at electron-rich sites (e.g., indole C3) .

- Oxidative coupling : Radical intermediates (e.g., IIIA in Scheme 2 of ) form C–S bonds via Mn³⁺-mediated oxidation.

- pH-dependent reactivity : Thiolate anions (generated in basic conditions) are more nucleophilic, favoring S-alkylation or oxidation .

Basic: How do substituents on the imidazole ring affect the compound's physical and chemical properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., m-bromophenyl) increase ring planarity and stability, as seen in reduced deviation from imidazole core planarity (0.008 Å in ).

- Aryl substituents influence solubility: Bulky groups (e.g., diphenyl) reduce aqueous solubility but enhance crystallinity .

- Heterocyclic substituents (e.g., thiophene) alter electronic properties, affecting redox behavior and intermolecular interactions .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in crystalline imidazole-2-thiol derivatives?

Methodological Answer:

- Hydrogen-bond topology : Use SHELXL/SHELXS software to model interactions (e.g., N–H⋯O or O–H⋯N) and calculate bond lengths/angles .

- Crystallographic tables : Tabulate hydrogen-bond parameters (donor-acceptor distance, angle) to identify dominant interactions (e.g., chains along the a-axis in ).

- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H⋯π interactions) to quantify packing efficiency .

Advanced: How to design experiments to study the biological activity of 1-(m-bromophenyl)imidazole-2-thiol derivatives?

Methodological Answer:

- Synthetic accessibility : Use MCRs (e.g., ) to generate analogs with varied substituents (e.g., halogens, heterocycles) for structure-activity relationship (SAR) studies.

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or antifungal activity using agar diffusion .

- Mechanistic studies : Probe enzyme inhibition (e.g., cytochrome P450) using UV-Vis spectroscopy or fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.